molecular formula C8H9BrOS B13866774 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone

2-Bromo-1-(5-ethylthiophen-2-yl)ethanone

Cat. No.: B13866774
M. Wt: 233.13 g/mol
InChI Key: UAKDODJJFQHAPN-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-ethylthiophen-2-yl)ethanone is an organic compound that belongs to the class of brominated ketones It is characterized by the presence of a bromine atom attached to the ethanone group, which is further connected to a thiophene ring substituted with an ethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(5-ethylthiophen-2-yl)ethanone can be synthesized through a multi-step process. One common method involves the bromination of 5-ethylthiophene-2-carbaldehyde followed by oxidation to form the corresponding carboxylic acid. This acid is then converted to the acyl chloride, which undergoes a Friedel-Crafts acylation with bromine to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and acylation reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-ethylthiophen-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(5-ethylthiophen-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom and the ethanone group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects[4][4].

Properties

IUPAC Name

2-bromo-1-(5-ethylthiophen-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrOS/c1-2-6-3-4-8(11-6)7(10)5-9/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKDODJJFQHAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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